6-(4-methylstyryl)-3(2H)-pyridazinone
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Description
6-(4-methylstyryl)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C13H12N2O and its molecular weight is 212.252. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Biological Activity
The chemical compound 6-(4-methylstyryl)-3(2H)-pyridazinone belongs to the pyridazinone class, which is recognized for its broad range of biological activities. The literature highlights the significance of pyridazinone derivatives, including their roles as selective cyclooxygenase (COX) inhibitors, which points towards their potential in anti-inflammatory and analgesic applications. Specifically, pyridazinone compounds like ABT-963 have been identified for their exceptional selectivity towards COX-2 over COX-1, indicating their usefulness in treating pain and inflammation associated with conditions such as arthritis without the common side effects of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) (Asif, 2016).
Synthetic Protocols and Chemical Properties
The synthesis and structural diversity of pyridazinone and its analogs have been a subject of extensive research, reflecting on their broad spectrum of biological activities. These activities, especially related to the cardiovascular system, underline the compound's importance in medicinal chemistry. Synthesis methods typically involve the addition of hydrazine or its derivatives to a suitably 1,4-disubstituted carbon chain, showcasing the versatility of pyridazinones in chemical reactions and their potential as scaffolds for developing new therapeutic agents (Jakhmola et al., 2016).
Pharmacological Applications
Pyridazinones, including azolo[d]pyridazinones, have been investigated for their diverse pharmacological activities. These activities range from antidiabetic, antiasthmatic, anticancer, analgesic, anti-inflammatory, antithrombotic, antidepressant, to antimicrobial activities. The importance of this scaffold against specific targets like PDE, COX, and DPP-4 has been reviewed, indicating a promising future for pyridazinone derivatives in drug development (Tan & Ozadali Sari, 2020).
Antioxidant Activity
The antioxidant properties of pyridazinone derivatives have also been explored, with studies showing their potential in combating oxidative stress through radical scavenging mechanisms. This property is particularly relevant in the development of treatments for conditions associated with oxidative damage, further highlighting the therapeutic potential of the this compound structure (Munteanu & Apetrei, 2021).
Properties
IUPAC Name |
3-[(E)-2-(4-methylphenyl)ethenyl]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-10-2-4-11(5-3-10)6-7-12-8-9-13(16)15-14-12/h2-9H,1H3,(H,15,16)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAGLTZTUCTOFR-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83516-66-9 |
Source
|
Record name | 6-[(E)-2-(4-methylphenyl)ethenyl]-2,3-dihydropyridazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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